3-cyclopropyl-1H-pyrazol-5-amine

Catalog No.
S779225
CAS No.
175137-46-9
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopropyl-1H-pyrazol-5-amine

CAS Number

175137-46-9

Product Name

3-cyclopropyl-1H-pyrazol-5-amine

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)

InChI Key

MXVAGCQKBDMKPG-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2)N

Canonical SMILES

C1CC1C2=CC(=NN2)N

The exact mass of the compound 3-cyclopropyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9) is a highly specialized heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors and agrochemicals. Featuring an electron-rich pyrazole-amine core paired with a lipophilic cyclopropyl ring, it serves as a privileged hinge-binding pharmacophore. In industrial procurement, it is prioritized over simpler pyrazole amines because the cyclopropyl group modulates both the physicochemical properties (enhancing metabolic stability and lipophilicity) and the synthetic reactivity (directing regioselective nucleophilic aromatic substitutions) of the resulting active pharmaceutical ingredients (APIs) compared to standard methyl analogs [1].

Substituting 3-cyclopropyl-1H-pyrazol-5-amine with the more common and less expensive 3-methyl-1H-pyrazol-5-amine fundamentally alters both the manufacturing process and the clinical viability of the final molecule. Synthetically, the lack of steric bulk in the methyl analog often leads to poor chemoselectivity during SNAr couplings, necessitating costly and time-consuming protection/deprotection steps for the endocyclic nitrogen. Pharmacologically, replacing the cyclopropyl group with a methyl group drastically reduces the steric exploitation of specific kinase binding pockets, leading to severe off-target binding (e.g., dropping from >74-fold to 2-fold selectivity against mammalian CDK2) and accelerated hepatic clearance via cytochrome P450-mediated metabolism [1].

Chemoselective SNAr Coupling Without Endocyclic NH Protection

In the synthesis of pyrazole-based multikinase inhibitors, 3-cyclopropyl-1H-pyrazol-5-amine acts as a highly chemoselective nucleophile. Due to the steric hindrance provided by the cyclopropyl group, it undergoes regioselective SNAr reactions with di-halogenated heterocycles (e.g., dichloropyrimidines) exclusively at the exocyclic amine. This allows the coupling to proceed in 81% yield without requiring preliminary Boc or THP protection of the endocyclic pyrazole nitrogen, a step often necessary to prevent complex regioisomer mixtures when using less hindered analogs like 3-methyl-1H-pyrazol-5-amine [1].

Evidence DimensionSNAr Chemoselectivity and Yield
Target Compound Data81% yield of the desired mono-substituted intermediate without endocyclic NH protection
Comparator Or BaselineLess hindered pyrazole-5-amines (require 2 additional protection/deprotection steps to avoid regioisomer mixtures)
Quantified DifferenceElimination of 2 synthetic steps while maintaining >80% coupling yield
ConditionsSolvent-free or alcohol-based SNAr with di-halogenated electrophiles and triethylamine base at room temperature to 60 °C

Eliminating protection and deprotection steps directly reduces raw material costs, shortens cycle times, and simplifies purification in large-scale API manufacturing.

Exploitation of the 'Flipped Glycine' Pocket for Target Selectivity

The cyclopropyl moiety provides critical steric bulk that enhances binding selectivity in kinase inhibitor design. When comparing pyrazole-based inhibitors targeting mycobacterial PknB versus host mammalian kinases (e.g., CDK2), the cyclopropyl-substituted derivatives exploit a specific 'flipped glycine' conformation in the target kinase hinge region. While the less sterically demanding 3-methyl or unsubstituted pyrazole analogs show poor selectivity (e.g., only 2-fold selectivity for PknB over CDK2), the cyclopropyl and related bulky derivatives achieve >74-fold selectivity, preventing off-target host toxicity [1].

Evidence DimensionKinase Selectivity Fold (Target vs. Host Off-Target)
Target Compound Data>74-fold selectivity for target kinase (PknB) over mammalian CDK2
Comparator Or Baseline5-H or methyl analogs (2-fold selectivity)
Quantified Difference>37x improvement in target selectivity index
ConditionsIn vitro kinase inhibition assays (Ki determination) comparing mycobacterial PknB vs. mammalian CDK2

High selectivity against host kinases like CDK2 is essential to prevent severe off-target cytotoxicity in downstream clinical development.

Optimal Balance of Lipophilic Ligand Efficiency and Hepatic Clearance

In the optimization of Group I p21-activated kinase (PAK1) inhibitors, the cyclopropyl group was identified as the preferred substituent for balancing potency with metabolic stability. Compared to smaller alkyl groups or electron-rich thiophene replacements, the cyclopropyl-pyrazole core maintained high target affinity while restricting human liver microsome (HLM) hepatic clearance to 1.4 mL/min/kg (representing <30% of hepatic blood flow). This specific substitution provides a quantified lipophilic ligand efficiency (LLE) of 3.8, offering a more stable pharmacokinetic profile compared to alternative pyrazole-5-amine building blocks [1].

Evidence DimensionHepatic Clearance (HLM) and Lipophilic Ligand Efficiency (LLE)
Target Compound DataHLM CL_hep = 1.4 mL/min/kg; LLE = 3.8
Comparator Or BaselineThiophene or alternative small alkyl substituents (suffer from reactive metabolite formation or rapid clearance >6.2 mL/min/kg)
Quantified DifferenceMaintained clearance at <30% of human liver blood flow without sacrificing binding affinity
ConditionsHuman liver microsome (HLM) stability assay and in vitro PAK1 Ki determination

Procuring the cyclopropyl analog instead of standard methyl variants significantly reduces the risk of late-stage pharmacokinetic failure due to rapid metabolic clearance.

Large-Scale Synthesis of Multikinase Inhibitor Libraries

Due to its ability to undergo highly chemoselective SNAr reactions yielding >80% of the desired product without endocyclic NH protection, this compound is the ideal starting material for high-throughput library synthesis and scale-up manufacturing of pyrimidine- and pyridine-fused kinase inhibitors [1].

Development of Highly Selective Antimicrobial Kinase Inhibitors

The steric bulk of the cyclopropyl group makes this building block specifically suited for targeting unique pathogen kinase conformations (achieving >74-fold selectivity) while avoiding off-target binding to highly conserved host mammalian kinases like CDK2 [2].

Optimization of API Pharmacokinetics and Metabolic Stability

When lead compounds exhibit rapid hepatic clearance, incorporating the 3-cyclopropyl-1H-pyrazol-5-amine core is a proven strategy to restrict human liver microsome clearance to acceptable levels (1.4 mL/min/kg) without sacrificing target affinity [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyclopropylpyrazol-5-amine

Dates

Last modified: 08-15-2023

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